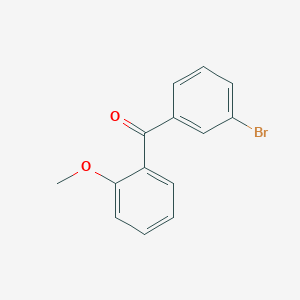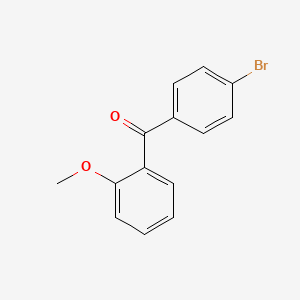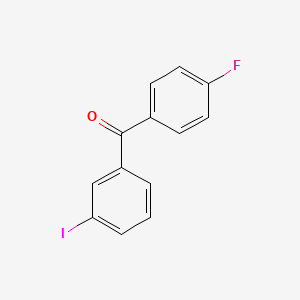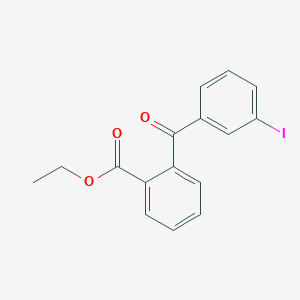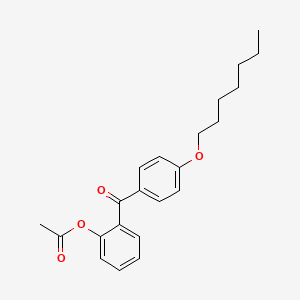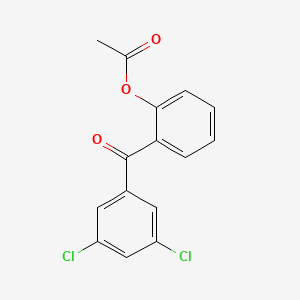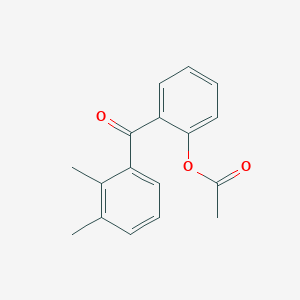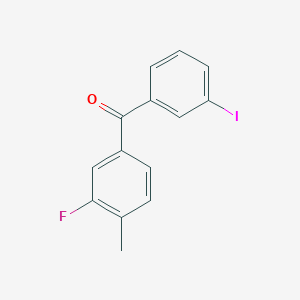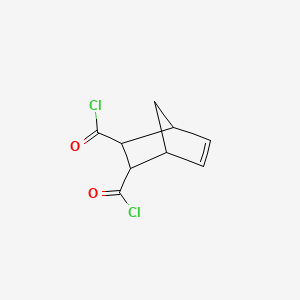
5-Norbornene-2,3-dicarbonyl chloride, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-5-Norbornene-2,3-dicarbonyl chloride, also known as trans-3,6-endomethylene-1,2,3,6-tetrahydrophthaloyl chloride (tNBDC), undergoes interfacial polymerization reaction with 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .
Molecular Structure Analysis
The molecular formula of trans-5-Norbornene-2,3-dicarbonyl chloride is C9H8Cl2O2 . The IUPAC name is bicyclo[2.2.1]hept-2-ene-5,6-dicarbonyl chloride .Chemical Reactions Analysis
Trans-5-Norbornene-2,3-dicarbonyl chloride undergoes interfacial polymerization reaction with 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .Scientific Research Applications
Polymerization Catalysts and Polymer Properties Research on "5-Norbornene-2,3-dicarbonyl chloride, trans-" also extends into its role in polymerization processes. For instance, its derivatives have been used as internal electron donors (IED) in 1-butene polymerization over magnesium chloride supported Ziegler–Natta catalysts, affecting the catalyst activity, stereospecificity, molecular weight, and polydispersity index of resulting poly(1-butene). The configuration of the norbornene derivative plays a key role in tuning these properties, showcasing the influence of molecular structure on polymer characteristics (Xiaofang et al., 2014).
Surface Modification and Material Science Another application is in the surface-initiated ring-opening metathesis polymerization (SiROMP) for creating metal-chelating polymer thin films. This demonstrates the compound's versatility in producing functional materials for various applications, including possibly enhancing material properties through metal chelation. The polymerization of "5-Norbornene-2,3-dicarbonyl chloride, trans-" exhibits rapid kinetics and allows for easy post-polymerization modification to achieve different functional groups on the polymer chains (Deng, Prozorovska, & Jennings, 2019).
Advanced Organic Materials Furthermore, norbornenes with sterically hindered amino pendant groups, derived from "5-Norbornene-2,3-dicarbonyl chloride, trans-", have been utilized in synthesizing novel advanced organic materials. These materials, particularly polymers bearing amino and different heteroatom pendant groups, are studied for their potential to chelate metals, highlighting the compound's application in creating materials with specific chemical functionalities (Wynne & Stalick, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Trans-5-Norbornene-2,3-dicarbonyl chloride, also known as tNBDC, primarily targets 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .
Mode of Action
tNBDC undergoes an interfacial polymerization reaction with 1,3-diaminopropane . This interaction results in the formation of a thin film composite (TFC) membrane, which is used in various applications, including water purification and gas separation.
Biochemical Pathways
The interfacial polymerization reaction it undergoes with 1,3-diaminopropane is a key process in the fabrication of tfc membranes .
Result of Action
The primary result of tNBDC’s action is the formation of TFC membranes through an interfacial polymerization reaction . These membranes have various applications, including in water purification and gas separation processes.
Action Environment
The action of tNBDC is influenced by the conditions of the interfacial polymerization reaction, such as temperature, pH, and the concentration of 1,3-diaminopropane . These factors can affect the efficiency of the reaction and the quality of the resulting TFC membrane.
Biochemical Analysis
Biochemical Properties
5-Norbornene-2,3-dicarbonyl chloride, trans- plays a significant role in biochemical reactions, particularly in the formation of polymers through interfacial polymerization reactions. It interacts with enzymes such as 1,3-diaminopropane, facilitating the formation of polyacrylonitrile-based membranes . These interactions are crucial for the development of thin-film composite membranes used in various filtration processes.
Cellular Effects
The effects of 5-Norbornene-2,3-dicarbonyl chloride, trans- on cellular processes are not extensively documented. It is known to cause moderate toxicity upon ingestion and skin contact This compound can influence cell function by potentially disrupting cell signaling pathways and gene expression due to its reactive nature
Molecular Mechanism
At the molecular level, 5-Norbornene-2,3-dicarbonyl chloride, trans- exerts its effects through binding interactions with biomolecules. It undergoes interfacial polymerization reactions, particularly with 1,3-diaminopropane, leading to the formation of polyacrylonitrile-based membranes . This process involves the formation of covalent bonds, which are essential for the stability and functionality of the resulting polymers.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 5-Norbornene-2,3-dicarbonyl chloride, trans- are critical factors. The compound is moderately stable but can emit toxic fumes of hydrogen chloride when heated to decomposition . Long-term effects on cellular function have not been extensively studied, but its reactivity suggests potential impacts on cellular processes over time.
Dosage Effects in Animal Models
The effects of 5-Norbornene-2,3-dicarbonyl chloride, trans- vary with different dosages in animal models. It is moderately toxic by ingestion, with an LD50 of 1830 mg/kg in rats High doses can lead to adverse effects, including severe skin burns and eye damage
Metabolic Pathways
Its interactions with enzymes such as 1,3-diaminopropane suggest involvement in polymerization processes . The compound’s reactivity may also influence metabolic flux and metabolite levels, although detailed studies are needed to confirm these effects.
Transport and Distribution
Within cells and tissues, 5-Norbornene-2,3-dicarbonyl chloride, trans- is likely transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function, particularly in the formation of polyacrylonitrile-based membranes
Subcellular Localization
The subcellular localization of 5-Norbornene-2,3-dicarbonyl chloride, trans- is not well-characterized. Its role in polymerization reactions suggests that it may be directed to specific compartments or organelles involved in these processes . Targeting signals and post-translational modifications could play a role in its localization and activity.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 5-Norbornene-2,3-dicarbonyl chloride, trans- can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound. The key steps in the synthesis pathway include the preparation of norbornene, the oxidation of norbornene to norbornene-5,6-epoxide, the ring-opening of the epoxide to form 5-norbornene-2,3-dicarboxylic acid, and the conversion of the acid to the final product via the formation of the acid chloride.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Thionyl chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of sodium hydroxide to form norbornene.", "Step 2: Norbornene is oxidized using hydrogen peroxide and acetic acid to form norbornene-5,6-epoxide.", "Step 3: The epoxide is ring-opened using sulfuric acid to form 5-norbornene-2,3-dicarboxylic acid.", "Step 4: The acid is converted to the acid chloride using thionyl chloride to form 5-Norbornene-2,3-dicarbonyl chloride, trans-." ] } | |
| 4582-21-2 | |
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride |
InChI |
InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2/t4-,5+,6-,7-/m1/s1 |
InChI Key |
KANQIAARVSWKKG-XZBKPIIZSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)Cl)C(=O)Cl |
SMILES |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl |
| 707-80-2 4582-21-2 |
|
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


